5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione Caspase-3/7 inhibitor I is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 (Ki(app) = 60 nM; IC50 = 120 nM) and caspase-7 (Ki(app) = 170 nM). It is a weaker inhibitor of caspase-9 (Ki(app) = 3.1 μM) and caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 (Ki(app)s ≥25 μM). Caspase-3/7 inhibitor I inhibits apoptosis in camptothecin-treated Jurkat cells (IC50 = ~50 µM) and in chondrocytes (44% inhibition at 10 µM and 98% inhibition at 50 µM). The basis for the unique selectivity of this compound for caspases 3 and 7 involves the recognition of three distinct hydrophobic residues in the S2 pocket surrounding the catalytic cysteine residue.
Brand Name: Vulcanchem
CAS No.: 1110670-49-9
VCID: VC21241410
InChI: InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)
SMILES: COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35 g/mol

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione

CAS No.: 1110670-49-9

Cat. No.: VC21241410

Molecular Formula: C14H16N2O5S

Molecular Weight: 324.35 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione - 1110670-49-9

Specification

Description Caspase-3/7 inhibitor I is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 (Ki(app) = 60 nM; IC50 = 120 nM) and caspase-7 (Ki(app) = 170 nM). It is a weaker inhibitor of caspase-9 (Ki(app) = 3.1 μM) and caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 (Ki(app)s ≥25 μM). Caspase-3/7 inhibitor I inhibits apoptosis in camptothecin-treated Jurkat cells (IC50 = ~50 µM) and in chondrocytes (44% inhibition at 10 µM and 98% inhibition at 50 µM). The basis for the unique selectivity of this compound for caspases 3 and 7 involves the recognition of three distinct hydrophobic residues in the S2 pocket surrounding the catalytic cysteine residue.
CAS No. 1110670-49-9
Molecular Formula C14H16N2O5S
Molecular Weight 324.35 g/mol
IUPAC Name 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)
Standard InChI Key SLQMNVJNDYLJSF-UHFFFAOYSA-N
SMILES COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Canonical SMILES COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

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